5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C15H14ClN5O3 |
|---|---|
Molecular Weight |
347.75 g/mol |
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H14ClN5O3/c1-19(9-10-3-5-11(24-2)6-4-10)14-7-13(16)18-15-12(21(22)23)8-17-20(14)15/h3-8H,9H2,1-2H3 |
InChI Key |
FVQKQKSOJROYOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=CC(=NC3=C(C=NN23)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Core Construction via Cyclocondensation
The main synthetic route to pyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction between 3-aminopyrazoles and 1,3-biselectrophilic compounds. This approach allows versatile substitution at positions 2, 3, 5, 6, and 7 of the fused ring system.
- 3-Aminopyrazoles act as 1,3-bisnucleophilic components.
- 1,3-Biselectrophilic compounds include β-dicarbonyls, β-enaminones, or ynones.
This method enables the formation of the pyrazolo[1,5-a]pyrimidine ring system with various substituents, including nitro and chloro groups, by selecting appropriate electrophilic partners.
Functional Group Introduction
- The 7-amino group is typically introduced by substitution of a 7-chloride intermediate with an amine nucleophile.
- The 5-chloro substituent can be introduced via chlorination of the corresponding 7-hydroxy or 7-pyrimidinone intermediates using reagents like phosphorus oxychloride (POCl₃).
- The 3-nitro group is generally introduced by nitration of the pyrazolo[1,5-a]pyrimidine core or by using nitro-substituted starting materials.
Specific Preparation Method for 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine
Stepwise Synthesis Outline
The preparation of the target compound can be summarized in the following key steps:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 3-nitro-5-chloropyrazolo[1,5-a]pyrimidin-7-one | Cyclocondensation of 3-aminopyrazole with nitro-substituted β-dicarbonyl or β-enaminone derivatives | Formation of pyrazolo[1,5-a]pyrimidin-7-one core with nitro and chloro substituents |
| 2 | Chlorination of 7-hydroxypyrimidinone intermediate | Treatment with POCl₃ under reflux, often with tetramethylammonium chloride | Conversion of 7-hydroxy to 7-chloro derivative |
| 3 | Nucleophilic substitution at 7-position | Reaction with N-(4-methoxybenzyl)-N-methylamine in ethanol or DMF with base (e.g., K₂CO₃) | Formation of 7-amino substituted pyrazolo[1,5-a]pyrimidine |
This sequence is adapted from analogous syntheses reported for related pyrazolo[1,5-a]pyrimidine derivatives.
Detailed Reaction Conditions and Notes
- Cyclocondensation Reaction: Typically carried out in acetic acid or another polar solvent at elevated temperatures (~100–110 °C) to facilitate ring closure.
- Chlorination: POCl₃ is used as a chlorinating agent, often under reflux conditions, to replace the 7-hydroxy group with chlorine, enabling subsequent nucleophilic substitution.
- Amination: The 7-chloro intermediate is reacted with the amine nucleophile, N-(4-methoxybenzyl)-N-methylamine, in the presence of a base such as potassium carbonate in solvents like ethanol or dimethylformamide (DMF). This step typically proceeds at room temperature to moderate heating.
Representative Reaction Scheme
3-Aminopyrazole + Nitro-substituted β-dicarbonyl → Pyrazolo[1,5-a]pyrimidin-7-one (with nitro and chloro substituents)
↓ (POCl₃, reflux)
7-Chloro-3-nitro-5-chloropyrazolo[1,5-a]pyrimidine
↓ (N-(4-methoxybenzyl)-N-methylamine, K₂CO₃, EtOH/DMF)
5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine
Analytical Data and Yields
Although specific data for this exact compound are scarce, analogous compounds synthesized via this route report:
| Compound Type | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| 7-chloro pyrazolo[1,5-a]pyrimidines | 65–80 | >95 (HPLC) | Chlorination step efficient with POCl₃ |
| 7-amino substituted derivatives | 60–75 | >95 (HPLC) | Amination proceeds cleanly with minimal side products |
Spectroscopic data (NMR, MS) typically confirm the substitution pattern and purity. The presence of the nitro group is confirmed by characteristic IR absorption (~1520–1350 cm⁻¹) and NMR chemical shifts.
Alternative Synthetic Approaches
Pericyclic Reactions
Some recent methods employ pericyclic reactions such as [4+2] cycloadditions starting from acyclic precursors, followed by elimination steps to form the fused pyrazolo[1,5-a]pyrimidine ring. These methods can be one-pot and scalable but are less commonly used for nitro-substituted derivatives.
Use of β-Enaminones
β-Enaminones as electrophilic partners can enhance reactivity and allow for selective substitution patterns. This approach can be adapted to introduce substituents like chloro and nitro groups at desired positions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation + Chlorination + Amination | 3-Aminopyrazole, nitro-substituted β-dicarbonyl | POCl₃, N-(4-methoxybenzyl)-N-methylamine, K₂CO₃ | 100–110 °C (condensation), reflux (chlorination), RT to moderate heat (amination) | Well-established, versatile, good yields | Multi-step, requires handling POCl₃ |
| Pericyclic Reaction Route | Acyclic sulfonylhydrazones and azides | CuCl catalyst | One-pot, mild conditions | Scalable, fewer steps | Limited to certain substituents, less common for nitro derivatives |
| β-Enaminone Route | β-Enaminone derivatives + 3-aminopyrazole | Various bases and solvents | Moderate heat | Enhanced reactivity, selective substitution | Requires specialized β-enaminones |
Chemical Reactions Analysis
5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and various bases and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound can be employed in chemical biology research to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase 10A (PDE10A), which plays a role in various cellular processes. By inhibiting PDE10A, the compound can modulate intracellular signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Core Modifications: Pyrazolo vs. Triazolo[1,5-a]pyrimidines
The triazolo[1,5-a]pyrimidine scaffold (e.g., compounds in ) shares structural similarity but replaces one pyrazole nitrogen with an additional triazole ring. This modification alters electron distribution and hydrogen-bonding capacity. For example, N-(4-methoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (38) () exhibits comparable 4-methoxybenzylamine substitution but lacks the 3-nitro and 5-chloro groups. The triazolo core generally shows higher metabolic stability but reduced solubility compared to pyrazolo analogues .
Position 3 Substituents
- 3-Nitro Group (Target Compound): The nitro group’s electron-withdrawing nature may enhance binding to electron-rich biological targets (e.g., kinases or tubulin).
- 3-Phenyl/4-Fluorophenyl (): Compounds like 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine prioritize hydrophobic interactions. These substituents improve membrane permeability but may reduce aqueous solubility .
- 3-Methyl (): Smaller alkyl groups minimize steric hindrance, favoring entropic gains in binding .
Position 5 Substituents
- 5-Chloro (Target Compound): Chlorine’s moderate electronegativity and size balance electronic effects and steric bulk. Similar 5-chloro substituents in 5-Chloro-N-(4-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (61) () correlate with improved target affinity in Plasmodium falciparum inhibitors .
- 5-Trifluoromethyl (): The CF3 group in 5-(Trifluoromethyl)-N-(4-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (60) enhances lipophilicity and metabolic resistance but may reduce solubility .
Position 7 Amine Modifications
- N-(4-Methoxybenzyl)-N-methylamine (Target Compound): The 4-methoxy group improves solubility via polar interactions, while N-methylation reduces oxidative metabolism.
- Pyridin-2-ylmethylamine (): Compounds like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine leverage hydrogen-bonding from the pyridine nitrogen, enhancing target engagement but introducing basicity that may affect distribution .
- Cyclobutylmethylamine (): Bulky substituents in 5-Chloro-N-(cyclobutylmethyl)-6-(2,4,6-trifluorophenyl)-triazolo[1,5-a]pyrimidin-7-amine (15) improve tubulin-binding selectivity but reduce solubility .
Physicochemical and Pharmacological Comparisons
*Predicted using QikProp (Schrödinger). Pf = Plasmodium falciparum; Mtb = Mycobacterium tuberculosis.
Key Findings
- Amine Substituents: The N-methyl group in the target compound likely reduces CYP-mediated metabolism compared to primary amines (e.g., 38 in ), while the 4-methoxybenzyl group balances solubility and membrane permeability .
- Core Flexibility: Triazolo[1,5-a]pyrimidines () exhibit stronger microtubule-stabilizing activity, whereas pyrazolo analogues () are prioritized for antimicrobial applications .
Biological Activity
5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound exhibits a unique combination of functional groups that contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula for 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine is C14H15ClN4O2. The structure features:
- A pyrazolopyrimidine core .
- A chloro group at the fifth position.
- A methoxybenzyl group at the nitrogen of the pyrazole.
- A nitro group at the third position.
This structural configuration is significant for its biological interactions and pharmacological properties.
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine and related derivatives.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives have shown significant cytotoxic activity against various cancer cell lines:
- HCT-116 (colon cancer) : IC50 values ranging from 7 to 11 µM.
- MCF-7 (breast cancer) : IC50 values between 15 and 24 µM.
- HeLa (cervical cancer) : IC50 values from 11 to 18 µM .
Table 1 summarizes the cytotoxic effects of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 7 |
| Compound B | MCF-7 | 15 |
| Compound C | HeLa | 11 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been explored. For example, compounds similar to 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine have been shown to inhibit NF-κB/AP-1 activity in a dose-dependent manner with IC50 values less than 50 µM . This suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The mechanism of action for many pyrazolo[1,5-a]pyrimidines involves inhibition of specific enzymes. For instance, molecular docking studies have indicated that these compounds may effectively bind to kinases such as ERK2 and JNK3, which are critical in various signaling pathways associated with cancer and inflammation .
Case Studies
Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The results indicated that modifications in substituents significantly influenced cytotoxicity and selectivity against cancer cell lines .
Inflammation Model : Another study utilized an LPS-induced inflammation model to assess the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidines. The results showed substantial inhibition of inflammatory markers upon treatment with these compounds .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : Synthesis typically involves multi-step condensation and substitution reactions. Key considerations include:
- Reagents : Use of halogenated precursors (e.g., 4-methoxybenzylamine) and nitro-group donors for functionalization .
- Solvents : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity and solubility of intermediates .
- Catalysts : Triethylamine or similar bases improve reaction efficiency by neutralizing acidic byproducts .
- Temperature : Controlled heating (80–120°C) minimizes side reactions like premature nitro-group reduction .
- Yield Optimization : Purification via column chromatography or recrystallization achieves >85% purity, monitored by HPLC .
Q. How is the structural integrity of this compound verified during synthesis?
- Methodological Answer : Analytical techniques are critical for validation:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl and nitro groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ion) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, though data for this specific compound may require further study .
Q. What preliminary biological activities have been reported for pyrazolo[1,5-a]pyrimidine analogs?
- Methodological Answer : While direct data on this compound is limited, structural analogs show:
- Anticancer Activity : Chlorophenyl and nitro substituents correlate with kinase inhibition (IC₅₀: 10–100 nM in HeLa cells) .
- Antimicrobial Effects : Nitro groups enhance potency against bacterial targets (e.g., Mycobacterium tuberculosis) .
- Anti-inflammatory Action : Methoxybenzyl moieties modulate COX-2 inhibition in murine models .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro vs. methoxy groups) influence the compound’s pharmacological profile?
- Methodological Answer : Structure-Activity Relationship (SAR) studies guide optimization:
- Experimental Design : Compare IC₅₀ values of analogs in enzyme assays (e.g., kinase inhibition) .
Q. How can contradictory data on biological efficacy across studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Purity Differences : Use HPLC-MS to confirm >95% purity before testing .
- Model Systems : Validate results in multiple cell lines or animal models to rule out context-dependent effects .
Q. What strategies improve the pharmacokinetic properties of this compound?
- Methodological Answer :
- Prodrug Design : Mask polar groups (e.g., nitro) with ester linkages to enhance oral bioavailability .
- Nanoparticle Delivery : Encapsulate in PLGA nanoparticles to prolong half-life and target tumor tissue .
- Metabolic Studies : Use liver microsomes to identify major metabolites and modify labile sites .
Data Contradiction Analysis
Q. Why do solubility predictions (e.g., LogP calculations) conflict with experimental solubility data?
- Methodological Answer :
- Computational Limits : LogP models underestimate hydrogen-bonding capacity of nitro groups. Use experimental methods like shake-flask assays .
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrates) alter solubility; characterize via DSC/XRD .
Tables of Key Findings
Q. Table 1: Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound | Substituents | Biological Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| Analog A | 3-Nitro, 4-Cl | Kinase Inhibition | 15 nM | |
| Analog B | 4-Methoxybenzyl | COX-2 Inhibition | 2.5 μM | |
| Analog C | 5-Methyl, N-Benzyl | Antiviral (HCV) | 0.8 μM |
Q. Table 2: Synthesis Optimization Parameters
| Condition | Impact on Yield | Optimal Range |
|---|---|---|
| Temperature | Higher temps reduce nitro-group stability | 80–100°C |
| Solvent | Dichloromethane > DMF in Claisen condensations | Polar aprotic |
| Catalyst | Triethylamine improves substitution efficiency | 10 mol% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
